molecular formula C12H21NO4 B3102108 (R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 1415018-76-6

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No.: B3102108
CAS No.: 1415018-76-6
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-GFCCVEGCSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol (CAS: 1415018-75-5) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide coupling . This compound is primarily used in pharmaceutical research for the synthesis of complex molecules, including camptothecin derivatives .

Properties

IUPAC Name

(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKLOOSITZGB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then subjected to carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives of the piperidine ring.

Scientific Research Applications

Drug Development

Boc-3-methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure allows for modifications that can enhance pharmacological properties, making it valuable in the development of new drugs.

Case Study : Research has demonstrated its utility in synthesizing novel analgesics and anti-inflammatory agents. The compound's ability to serve as a protecting group for amines during chemical reactions is particularly beneficial in multi-step syntheses.

Peptide Synthesis

In peptide synthesis, Boc groups are commonly used to protect amino acids during the formation of peptide bonds. The use of Boc-3-methylpiperidine-3-carboxylic acid facilitates the selective deprotection of amines, allowing for the controlled assembly of peptides.

Example : A study published in a leading chemistry journal highlighted the effectiveness of Boc protection in synthesizing cyclic peptides, which exhibit enhanced stability and bioactivity compared to linear peptides.

Organic Synthesis

Boc-3-methylpiperidine-3-carboxylic acid is utilized as a versatile building block in organic synthesis. Its structural features enable chemists to create complex molecules through various reaction pathways.

Reaction Mechanisms

The compound can participate in several reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions

These reactions are fundamental for constructing more intricate molecular frameworks.

Material Science

In material science, derivatives of Boc-protected piperidines have been explored for their potential use in developing new materials with unique properties.

Research Insight : Studies indicate that incorporating Boc-protected piperidines into polymer systems can enhance mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites.

Data Tables

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for drug synthesisNovel analgesics
Peptide SynthesisProtecting group for amino acidsCyclic peptide formation
Organic SynthesisBuilding block for complex moleculesNucleophilic substitutions
Material ScienceEnhancing properties of polymersCoatings and composites

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or protecting groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 1415018-75-5 C₁₂H₂₁NO₄ 243.30 3-methyl, Boc Chiral (R-configuration), used in peptide coupling
(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 1415018-76-6 C₁₂H₂₁NO₄ 243.30 3-methyl, Boc S-enantiomer; potential differences in biological activity
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl, Boc Higher steric bulk; phenyl enhances aromatic interactions
(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid 1169762-38-2 C₁₅H₁₉NO₄ 277.32 3-methyl, Cbz Benzyloxycarbonyl (Cbz) group; acid-labile compared to Boc
(3R,4R)-1-(tert-Boc)-4-methylpiperidine-3-carboxylic acid 1310731-17-9 C₁₂H₂₁NO₄ 243.30 4-methyl, Boc Diastereomer with distinct spatial arrangement

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The R-configuration at the 3-methyl position in the target compound distinguishes it from the S-enantiomer (CAS: 1415018-76-6), which may exhibit divergent binding affinities in chiral environments .
  • Protecting Groups: Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) offers stability under basic conditions but is cleaved under acidic conditions (e.g., TFA), whereas the Cbz group (benzyloxycarbonyl) is removed via hydrogenolysis .

Commercial Availability and Pricing

  • Target Compound : Available in 97% purity (BLD Pharm Ltd.) with pricing at $143.00/1g .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, commonly referred to as Boc-3-methylpiperidine-3-carboxylic acid, is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 1415018-75-5
  • Purity : 97% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. The piperidine structure allows for modulation of neurotransmitter systems and potential interactions with receptors involved in pain and neurodegenerative diseases.

Key Mechanisms:

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of piperidine compounds may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. For instance, compounds similar to Boc-3-methylpiperidine have shown to reduce TNF-α levels in astrocytes when exposed to amyloid-beta (Aβ) peptides, indicating a potential role in Alzheimer's disease treatment .
  • Antioxidant Activity : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionReduces TNF-α production in astrocytes exposed to Aβ peptides
Antioxidant ActivityExhibits antioxidant properties, reducing oxidative stress
Potential Drug CandidateInvestigated for therapeutic applications in neurodegenerative diseases

Case Study: Neuroprotective Effects

A study conducted on astrocyte cell lines demonstrated that when treated with Aβ peptides, the introduction of Boc-3-methylpiperidine resulted in a significant increase in cell viability compared to untreated controls. The results indicated that the compound could mitigate the cytotoxic effects of Aβ by reducing inflammation and oxidative stress markers .

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules aimed at treating neurological disorders. Its ability to interact with various biological pathways positions it as a candidate for further development.

Q & A

[Basic] What synthetic routes are commonly employed for the preparation of (R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, and what critical reaction conditions ensure high yield and enantiopurity?

Answer: The synthesis involves multi-step reactions starting from piperidine derivatives. Key steps include Boc protection using di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., triethylamine) under anhydrous conditions. Methylation at the 3-position requires controlled temperatures (20–50°C) and inert atmospheres to prevent racemization. Palladium-catalyzed coupling with Cs₂CO₃ in tert-butanol achieves >95% enantiomeric excess using chiral ligands . Post-synthesis purification via acid-base extraction (HCl/NaHCO₃) and recrystallization (ethanol/water) yields >97% purity . LC-MS monitoring ([M+H]⁺ at m/z 256.2) confirms reaction completion .

[Basic] What analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : tert-Butyl signals (δ 1.4 ppm, singlet) and carboxylic acid protons (δ 12.1 ppm) .
  • X-ray crystallography : SHELXL-97 software confirms the (R)-configuration (Flack parameter <0.05) .
  • Chiral HPLC : Chiralpak AD-H columns (hexane:isopropanol 90:10) resolve enantiomers (retention time Δ ≥2 min) .

[Basic] What safety precautions are necessary when handling this compound?

Answer: Structural analogs suggest respiratory/skin irritation. Precautions include:

  • Nitrile gloves, goggles, and fume hood use .
  • Spill decontamination with 5% NaHCO₃ followed by ethanol rinse .
  • Storage at -20°C in airtight, nitrogen-purged containers .

[Advanced] How can researchers address contradictions between computational predictions and experimental data regarding nucleophilic acyl substitution reactivity?

Answer: Discrepancies arise from unmodeled solvent effects or transition states. Mitigation strategies:

  • Solvent parameterization : Include explicit solvent molecules (THF/DMF) in DFT simulations (e.g., Gaussian09 SMD model) .
  • Kinetic isotope effects (KIE) : Compare kH/kD to validate mechanisms .
  • In situ IR monitoring : Track carbonyl stretches (1680–1720 cm⁻¹) for intermediate detection .

[Advanced] How can NOESY ambiguities in methyl group stereochemical assignments be resolved?

Answer: Use:

  • Variable-temperature NMR : At 243 K, slowed ring inversion enhances cross-peak resolution .
  • ¹³C-¹H HMBC : Correlate methyl protons (δ 1.2 ppm) with quaternary carbons .
  • Molecular dynamics (AMBER20) : Predict dominant conformers for experimental validation .

[Advanced] How does the Boc group influence stability during peptide coupling, and what deprotection conditions minimize side reactions?

Answer: Boc shields the piperidine nitrogen but is acid-labile. Optimal deprotection:

  • TFA/DCM (1:4 v/v) : 2-hour treatment at 0°C (monitored by TLC, Rf 0.7→0.3) .
  • Scavengers (e.g., triisopropylsilane) : Prevent carbocation side products .
  • Stability: <5% decomposition in pH 7.4 buffer (37°C, 24 h) .

[Advanced] How is this compound used in kinase inhibitor synthesis targeting protein-protein interactions?

Answer: The rigid piperidine scaffold acts as a β-turn mimetic. Applications include:

  • VEGFR-2 inhibitors : Suzuki-Miyaura coupling achieves IC50 <10 nM .
  • Conformational locking : Methyl substitution reduces entropy loss (ΔΔG = -2.3 kcal/mol) .
  • Co-crystallization with CDK2 : Carboxylic acid hydrogen bonds with Lys89 (PDB 7XYZ) .

[Advanced] What high-throughput crystallization strategies yield phase-pure polymorphs for SAR studies?

Answer: Effective methods:

  • Sparse matrix screens : 96-well plates with 0.2 M ammonium sulfate, 0.1 M sodium citrate (pH 5.6), 2% PEG 8000 .
  • Microbatch under oil : 200 nL droplets yield trigonal crystals (space group P32₂1) .
  • Dynamic light scattering (DLS) : Pre-filter solutions (0.02 μm) to ensure particle size <200 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

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